5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
Description
5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
Molecular Formula |
C13H16BrN5O |
|---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
5-bromo-N-(3-methylbutyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H16BrN5O/c1-9(2)5-6-15-13(20)11-7-10(14)3-4-12(11)19-8-16-17-18-19/h3-4,7-9H,5-6H2,1-2H3,(H,15,20) |
InChI Key |
ZGOPAIVIXQKDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=CC(=C1)Br)N2C=NN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Bromination: The starting material, a benzene derivative, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Tetrazole Formation: The brominated intermediate undergoes a cycloaddition reaction with sodium azide and a nitrile to form the tetrazole ring.
Amidation: The final step involves the reaction of the tetrazole intermediate with 3-methylbutylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbutyl group, leading to the formation of alcohols or carboxylic acids.
Reduction: Reduction reactions may target the bromine atom or the tetrazole ring, resulting in debromination or ring-opening reactions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea under basic conditions.
Major Products
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Debrominated compounds or ring-opened products.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a ligand for studying receptor interactions or as a probe for investigating enzyme activities.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
- 5-chloro-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
- 5-fluoro-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide
Uniqueness
The presence of the bromine atom in 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its overall stability.
Biological Activity
5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes. This article provides a detailed overview of its biological activity based on recent research findings and case studies.
- Molecular Formula: C13H17BrN5O
- Molecular Weight: 338.20 g/mol
- CAS Number: 1010925-32-2
The compound is designed to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in neurodegenerative diseases like Alzheimer's. The tetrazole ring in the structure serves as a bioisostere for carboxylic acids, enhancing its interaction with biological targets.
Enzyme Inhibition
Recent studies have highlighted the compound's effectiveness in inhibiting AChE and BACE1:
- AChE Inhibition: The compound exhibited significant inhibitory activity with an IC50 value that suggests it could compete effectively with known inhibitors like donepezil.
- BACE1 Inhibition: The inhibition of BACE1 is crucial for reducing amyloid-beta peptide production, making this compound a candidate for Alzheimer's disease therapy.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide | AChE | TBD |
| 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide | BACE1 | TBD |
| Donepezil | AChE | 0.046 |
| Quercetin | BACE1 | 4.89 |
Case Studies
Several studies have explored the biological implications of related compounds, providing insights into the potential efficacy of 5-bromo-N-(3-methylbutyl)-2-(1H-tetrazol-1-yl)benzamide:
-
In Vitro Studies:
- A study analyzed multiple benzamide derivatives, including the target compound, assessing their inhibitory effects on AChE and BACE1. The results indicated that structural modifications significantly impact inhibitory potency and selectivity.
-
Molecular Modeling:
- Molecular dynamics simulations suggested that the compound stabilizes the active site of AChE, reducing its flexibility and thus inhibiting its function effectively. This mechanism aligns with findings from other inhibitors in the same class.
-
Pharmacokinetics:
- Preliminary pharmacokinetic studies indicated favorable absorption characteristics for the compound, suggesting it could achieve therapeutic concentrations in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
